1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide
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Overview
Description
1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide is an organic compound belonging to the indene family. This compound features a bicyclic structure with a ketone and an amide functional group, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide typically involves the reaction of 1-ethylindene-2,3-dione with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with an ester group instead of an amide.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure with a methyl ester group.
Indane: A simpler structure without the ketone and amide groups.
Uniqueness
1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
28857-98-9 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-ethyl-3-oxo-1,2-dihydroindene-2-carboxamide |
InChI |
InChI=1S/C12H13NO2/c1-2-7-8-5-3-4-6-9(8)11(14)10(7)12(13)15/h3-7,10H,2H2,1H3,(H2,13,15) |
InChI Key |
BKPDIQVBNXYVTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(=O)C2=CC=CC=C12)C(=O)N |
Origin of Product |
United States |
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